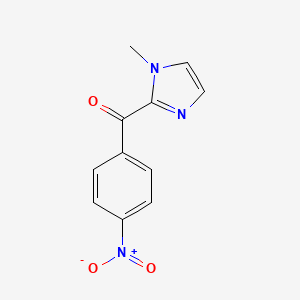

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone

Descripción

(1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is a methanone derivative featuring a 1-methylimidazole ring substituted at the 2-position and a 4-nitrophenyl group attached to the carbonyl carbon. This compound is of interest due to its structural motif, which combines an electron-rich heterocycle (imidazole) with an electron-deficient aromatic ring (4-nitrophenyl). Such a configuration often confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

(1-methylimidazol-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-13-7-6-12-11(13)10(15)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVQTYAQIFLRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone typically involves the reaction of 1-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized derivatives of the nitrophenyl group.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone has applications in scientific research, specifically in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules, as a ligand in coordination chemistry, and is explored for its antimicrobial and anticancer properties.

Scientific Research Applications

This compound is a compound with a combination of a nitrophenyl group and an imidazole ring, which gives it a range of chemical and biological properties. Imidazole derivatives can interact with targets in different ways, leading to activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

- Chemistry As a building block in the synthesis of complex molecules.

- Biology For its potential biological activities, including antimicrobial and anticancer properties.

- Medicine In drug development, particularly in designing new therapeutic agents.

- Industry In the development of new materials and as a catalyst in chemical reactions.

This compound's biological activities make it significant in medicinal chemistry, especially in antimicrobial and anticancer research.

Antimicrobial Activity

This compound has shown activity against bacterial strains, with derivatives inhibiting the growth of pathogenic bacteria by disrupting DNA synthesis and cell membrane integrity.

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| This compound | 0.7 | Candida albicans |

| Other derivatives | Varies | Escherichia coli, Staphylococcus aureus |

Anticancer Properties

This compound can induce apoptosis in cancer cells by caspase activation and cell cycle arrest. Studies on breast cancer cell lines (MDA-MB-231) showed that similar compounds can enhance caspase-3 activity, indicating an apoptotic effect.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

Reactions

- Oxidation The nitrophenyl group can undergo oxidation reactions, leading to oxidized products.

- Reduction The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

- Substitution The imidazole ring can participate in nucleophilic substitution reactions, where hydrogen atoms are replaced by other substituents.

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can lead to the modulation of enzyme activities and the inhibition of microbial growth .

Comparación Con Compuestos Similares

Research Findings and Data

Physicochemical Properties:

- IR Spectroscopy: All methanone derivatives exhibit characteristic C=O stretching vibrations at 1650–1700 cm⁻¹, with shifts dependent on aryl substituents (e.g., 1680 cm⁻¹ for chloro-phenyl in ).

- NMR Data: The ¹H NMR of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone shows imidazole protons as singlets (δ 7.3–7.5 ppm) and methoxy protons as a singlet (δ 3.8 ppm) .

Actividad Biológica

(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)Methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing its synthesis, applications, and findings from recent studies.

Chemical Structure and Synthesis

The compound's structure consists of an imidazole ring substituted with a methyl group at position 1 and a nitrophenyl group at position 4. The synthesis typically involves the reaction of 1-methylimidazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, carried out in organic solvents like dichloromethane or tetrahydrofuran.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been reported to exhibit significant activity against various bacterial strains. For instance, its derivatives have shown effectiveness in inhibiting the growth of pathogenic bacteria through mechanisms involving the disruption of DNA synthesis and cell membrane integrity .

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| This compound | 0.7 | Candida albicans |

| Other derivatives | Varies | Escherichia coli, Staphylococcus aureus |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, studies on breast cancer cell lines (MDA-MB-231) demonstrated that compounds similar to this compound can enhance caspase-3 activity significantly, indicating a strong apoptotic effect .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

Case Studies

A notable case study involved the evaluation of this compound derivatives against various cancer types. The study reported that these compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results indicated favorable binding affinities, suggesting that this compound could serve as a lead structure for designing novel anticancer agents .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) on the nitrophenyl moiety undergoes reduction under catalytic hydrogenation conditions. This reaction is pivotal for generating bioactive amino derivatives:

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium (Pd) catalyst.

-

Sodium borohydride (NaBH₄) in protic solvents.

Major Products :

-

(1-methyl-1H-imidazol-2-yl)(4-aminophenyl)methanone (amino derivative).

Mechanistic Insight :

Reduction proceeds via sequential electron transfer, converting -NO₂ to -NH₂. The amino derivative exhibits enhanced nucleophilicity, making it valuable for further functionalization.

Nucleophilic Additions

The ketone group participates in nucleophilic additions, forming derivatives like oximes:

Reagents/Conditions :

-

Hydroxylamine (NH₂OH) in ethanol under reflux.

Major Products :

-

(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine (oxime derivative).

Applications :

Oxime derivatives are studied for antioxidant and anti-inflammatory properties, with molecular docking simulations suggesting strong binding to biological targets like cyclooxygenase-2 (COX-2).

Substitution Reactions

The imidazole ring undergoes electrophilic substitution, particularly at the C-4 and C-5 positions, due to its aromatic heterocyclic nature:

Reagents/Conditions :

-

Alkyl halides (e.g., CH₃I) with sodium hydride (NaH) in tetrahydrofuran (THF) .

-

Acyl chlorides in dichloromethane (DCM) with triethylamine (Et₃N) .

Major Products :

Research Findings :

Substituted derivatives demonstrate antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.7–15 μM .

Condensation Reactions

The ketone group facilitates condensation with amines or hydrazines:

Reagents/Conditions :

Major Products :

Table 2: Antimicrobial Activity of Derivatives

| Derivative | Target Organism | MIC (μM) | Mechanism |

|---|---|---|---|

| 4-Methyl-substituted | Escherichia coli | 5.2 | DNA synthesis inhibition |

| Oxime derivative | Candida albicans | 0.7 | Cell membrane disruption |

| Hydrazone derivative | Staphylococcus aureus | 8.1 | Protein binding |

Research Findings

-

Antimicrobial Efficacy : Derivatives exhibit broad-spectrum activity, with oxime derivatives showing particularly potent antifungal effects against Candida albicans (MIC = 0.7 μM) .

-

Therapeutic Potential : Amino derivatives are being explored as anti-inflammatory agents due to COX-2 inhibition.

-

Synthetic Utility : The compound serves as a precursor for synthesizing imidazole-based ligands in coordination chemistry and catalysts .

Q & A

Q. What are the optimized synthetic routes for (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

- Deprotection: Use tetrabutylammonium fluoride (TBAF) to remove sulfonyl protecting groups (e.g., phenylsulfonyl) from intermediates, as described in multi-step protocols for imidazole derivatives .

- Acylation: React 1-methyl-1H-imidazole with 4-nitrobenzoyl chloride under anhydrous conditions, employing sodium hydride (NaH) as a base in THF .

- Regioselectivity: Control via steric and electronic effects by selecting substituents on the imidazole ring. For example, bulky groups at the N1 position (e.g., methyl) direct electrophilic attack to the C2 position .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy: Use -NMR and -NMR to confirm substituent positions (e.g., methyl group at N1, nitro group para to the ketone). Compare chemical shifts with analogous imidazole derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires 244.0722 g/mol).

- Chromatography: HPLC with UV detection (λ ~270 nm, nitroaromatic absorption) ensures purity >95% .

Advanced Research Questions

Q. How can the anti-viral activity of this compound be evaluated in vitro?

Methodological Answer:

- Assay Design: Use plaque reduction assays against RNA viruses (e.g., influenza, coxsackievirus) with ribavirin as a positive control .

- Cytotoxicity Testing: Perform MTT assays on Vero or MDCK cells to determine selectivity indices (IC/EC).

- Mechanistic Studies: Probe inhibition of viral replication via RT-PCR quantification of viral RNA .

Q. What strategies are effective for resolving contradictory bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, virus titers, incubation times) .

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (as in imidazole-phenanthroline derivatives) to rule out isomerism or impurities .

- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., molecular docking) to identify structure-activity outliers .

Q. How can solubility challenges be addressed in pharmacological studies of this compound?

Methodological Answer:

- Co-Solvents: Use DMSO:water mixtures (≤5% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .

- Salt Formation: Synthesize hydrochloride salts via reaction with HCl in methanol, improving aqueous solubility while retaining activity .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the ketone position to enhance bioavailability .

Q. What structural modifications enhance binding to the colchicine site in tubulin?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro at 4-position) on the phenyl ring to improve hydrophobic interactions with β-tubulin .

- Hybrid Derivatives: Attach trimethoxyphenyl groups (via Suzuki coupling) to mimic colchicine’s binding geometry .

- Docking Studies: Validate modifications using AutoDock Vina, focusing on binding energy (<-8 kcal/mol) and residue interactions (e.g., Lys254, Asn258) .

Q. How does the compound’s electronic configuration influence its UV-Vis spectral properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.